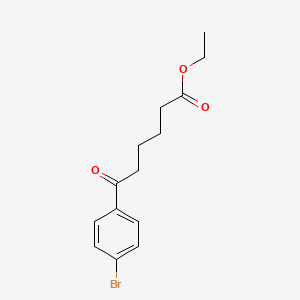

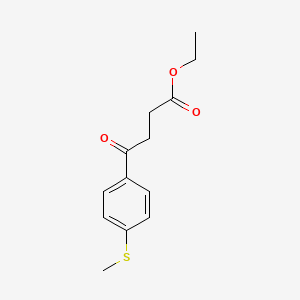

Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties1.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux1. However, the exact synthesis process for Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate is not readily available in the literature.

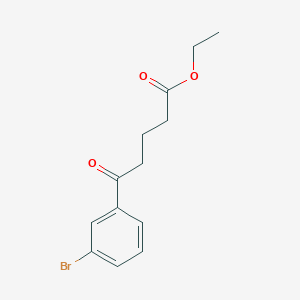

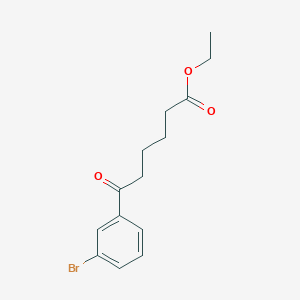

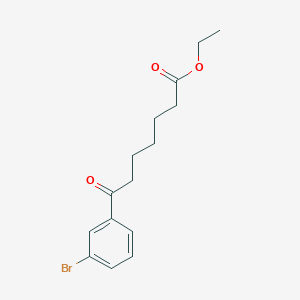

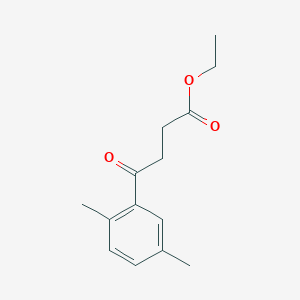

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate is not explicitly provided in the literature. However, related compounds such as Ethyl (4-methylthiophenyl)acetate have a molecular formula of C11H14O2S2.Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds may react with strong reducing agents such as hydrides to give highly toxic and flammable gases3.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds such as Ethyl (4-methylthiophenyl)acetate have a melting point of 30-32°C, a boiling point of 302°C, a density of 1.11, and a flash point of 136°C2.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Intermediate in Antiobesity Agent Synthesis : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound related to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, is synthesized as an intermediate for the antiobesity agent rimonabant. This synthesis involves enamination and condensation steps (Hao Zhi-hui, 2007).

Enantioselective Hydrogenation in Ionic Liquids : Research demonstrates the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, a compound structurally similar to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, in ionic liquid systems. This process utilizes chiral catalysts and achieves high asymmetric induction, indicating potential applications in stereochemistry and pharmaceutical synthesis (E. V. Starodubtseva et al., 2004).

Asymmetric Synthesis of Esters : Asymmetric aldol reactions have been used to synthesize Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, showcasing the potential for producing specific stereoisomers of similar compounds for pharmaceutical applications (Wang Jin-ji, 2014).

Biotechnological and Pharmaceutical Applications

Bioreduction Process Optimization : Research on the asymmetric bioreduction of ethyl 4-chloro-3-oxobutyrate, a compound related to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, has been conducted to optimize the production of high-quality pharmaceutical intermediates. This involves designing pH profiles in bioreactors to enhance the product quality (Junghui Chen et al., 2002).

Enzyme-catalyzed Asymmetric Synthesis : The enzyme-catalyzed asymmetric synthesis of optically active ethyl 4-phenyl-4-hydroxybutyrate, structurally similar to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, highlights the potential of microbial cells in producing optically active pharmaceutical intermediates (Shiwen Xia et al., 2013).

Safety And Hazards

The safety and hazards of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds may be highly toxic, may be fatal if inhaled, ingested or absorbed through skin, and may cause severe burns to skin and eyes3.

Orientations Futures

The future directions for the study of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds have shown promising neuroprotective and anti-inflammatory properties, indicating potential for further research in this area1.

Propriétés

IUPAC Name |

ethyl 4-(4-methylsulfanylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-3-16-13(15)9-8-12(14)10-4-6-11(17-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCJYTUKLNFVHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645598 |

Source

|

| Record name | Ethyl 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate | |

CAS RN |

7028-70-8 |

Source

|

| Record name | Ethyl 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.